molecular formula C18H25N B8558820 N,3-Dimethylmorphinan

N,3-Dimethylmorphinan

Cat. No.: B8558820
M. Wt: 255.4 g/mol
InChI Key: KBEZZLAAKIIPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3-Dimethylmorphinan is a synthetic morphinan derivative characterized by methyl substitutions at the nitrogen atom (N-methyl) and the 3-position of the morphinan scaffold. Morphinan derivatives are structurally related to morphine but often exhibit modified pharmacological profiles due to substituent variations.

Properties

Molecular Formula

C18H25N

Molecular Weight

255.4 g/mol

IUPAC Name

4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

InChI

InChI=1S/C18H25N/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3

InChI Key

KBEZZLAAKIIPFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of N,3-Dimethylmorphinan include:

Compound Substituents Key Pharmacological Properties
Levorphanol 3-hydroxy, N-methyl Full µ-opioid agonist; potent analgesic
Dextromethorphan 3-methoxy, N-methyl σ₁ receptor agonist; antitussive
Oxilorphan 3,14-dihydroxy, N-cyclopropylmethyl Mixed agonist-antagonist; narcotic antagonist
3-Hydroxy-N-phenethylmorphinan 3-hydroxy, N-phenethyl Low addiction liability; partial µ-opioid activity

Opioid Receptor Affinity and Selectivity

Substituents at the 3- and N-positions critically influence µ-opioid receptor (MOR) affinity:

  • 3-Methoxy substitution (dextromethorphan): Reduces MOR binding (antitussive activity) but enhances σ₁ receptor interaction .
  • 3-Hydroxy substitution (levorphanol): Increases MOR affinity (subnanomolar range), comparable to 14-O-methyloxymorphone .
  • N-substituents : Larger groups (e.g., phenethyl, cyclopropylmethyl) reduce agonist activity and may confer antagonist properties .

This compound’s MOR affinity is hypothesized to be lower than levorphanol but higher than dextromethorphan due to steric and electronic effects of methyl groups .

Pharmacological Activity and Therapeutic Use

  • Analgesia: Levorphanol (3-hydroxy-N-methylmorphinan) is 4–8x more potent than morphine due to high MOR affinity .
  • Antitussive Action : Dextromethorphan (3-methoxy-N-methylmorphinan) lacks significant MOR activity but suppresses cough via σ₁ receptors .
  • Addiction Liability: N-phenethyl derivatives (e.g., d-3-hydroxy-N-phenethylmorphinan) show minimal physical dependence, contrasting with N-methyl analogs like levorphanol .

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